

Application Note: ^1H and ^{13}C NMR Characterization of (η^6 -Benzene)tricarbonylchromium(0)

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Compound of Interest

Compound Name: *Benzene chromium tricarbonyl*

Cat. No.: *B075890*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(η^6 -Benzene)tricarbonylchromium(0), often abbreviated as $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$, is an organometallic "piano stool" complex.^[1] Its unique structure and reactivity make it a valuable reagent and catalyst in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the characterization of such organometallic compounds, providing detailed insights into their electronic structure and molecular integrity.^[2] This application note provides a detailed protocol for the ^1H and ^{13}C NMR characterization of $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$ and an analysis of its characteristic spectral features.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. As organometallic compounds can be sensitive to air and moisture, standard Schlenk techniques may be required for handling.^[2]

Materials:

- $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$ (yellow crystalline solid)

- Deuterated solvent (e.g., Benzene-d₆ or Chloroform-d)
- 5 mm NMR tubes and caps
- Pasteur pipette with glass wool plug
- Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm)

Procedure:

- Select a Solvent: Choose a deuterated solvent in which the compound is soluble. $(C_6H_6)Cr(CO)_3$ is soluble in common nonpolar organic solvents like benzene and THF.[\[1\]](#) Benzene-d₆ (C_6D_6) or Chloroform-d ($CDCl_3$) are common choices.
- Determine Concentration:
 - For ¹H NMR, dissolve 5-10 mg of $(C_6H_6)Cr(CO)_3$ in approximately 0.6-0.7 mL of the deuterated solvent.[\[3\]](#)[\[4\]](#)
 - For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Use 20-30 mg of the sample in the same volume of solvent.[\[3\]](#)
- Sample Dissolution: Carefully weigh the solid sample and transfer it into a clean, dry vial. Add the deuterated solvent and gently agitate until the solid is fully dissolved.
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[\[4\]](#) The final sample height in the tube should be approximately 4-5 cm.[\[2\]](#)
- Add Internal Standard: Add a small amount of TMS to the NMR tube as an internal reference for chemical shift calibration.
- Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[\[3\]](#)

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence (zg30)
- Spectral Width: 12-15 ppm
- Acquisition Time: 2-3 seconds
- Relaxation Delay (d1): 2-5 seconds
- Number of Scans: 8-16
- Temperature: 298 K

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:

- Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30)
- Spectral Width: 220-250 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds
- Number of Scans: 128-1024 (or more, depending on concentration)
- Temperature: 298 K

Data Presentation and Interpretation

The coordination of the $\text{Cr}(\text{CO})_3$ moiety to the benzene ring significantly alters the electronic environment of the arene, which is clearly reflected in the NMR spectra.

^1H NMR Spectrum Analysis

Due to the C_6 symmetry of the complexed benzene ring on the NMR timescale, all six aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal in the ^1H NMR spectrum.

A key feature is the significant upfield shift (increased shielding) of the benzene protons compared to free benzene ($\delta \approx 7.2\text{-}7.4$ ppm). This shift is attributed to the strong electron-donating character of the $\text{Cr}(\text{CO})_3$ fragment and a reduction of the diamagnetic ring current of the arene upon complexation. The observed chemical shift is typically around 2.0 ppm upfield from that of uncomplexed benzene.^[5]

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum of $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$ is characterized by two distinct signals, reflecting the two types of carbon atoms in the molecule.

- Aromatic Carbons (C_6H_6): Similar to the protons, the six carbons of the benzene ring are equivalent and appear as a single resonance. This signal is also shifted upfield compared to free benzene ($\delta \approx 128$ ppm), indicating increased electron density on the ring.
- Carbonyl Carbons (CO): The three carbonyl ligands are also equivalent and give rise to a single resonance in the far downfield region of the spectrum. This large downfield shift is characteristic of metal-bound carbonyl carbons.^{[6][7]}

Summary of NMR Data

The following tables summarize the expected chemical shifts for $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$.

Table 1: ^1H NMR Data

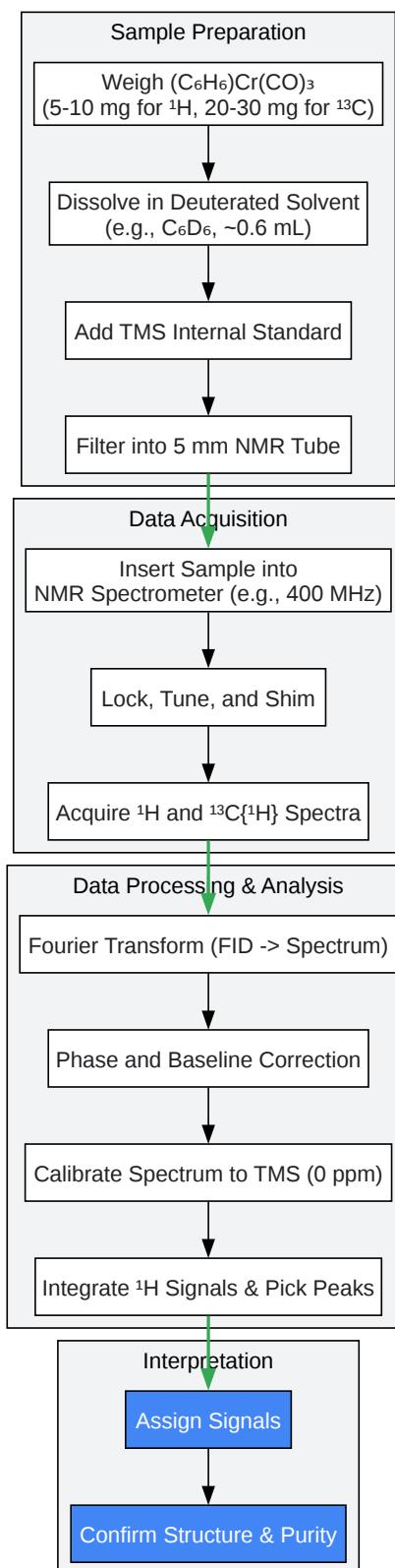
Protons	Multiplicity	Chemical Shift (δ) / ppm	Note
C_6H_6	Singlet (s)	~5.3	All 6 protons are equivalent. Shifted upfield from free benzene.

Table 2: ^{13}C NMR Data

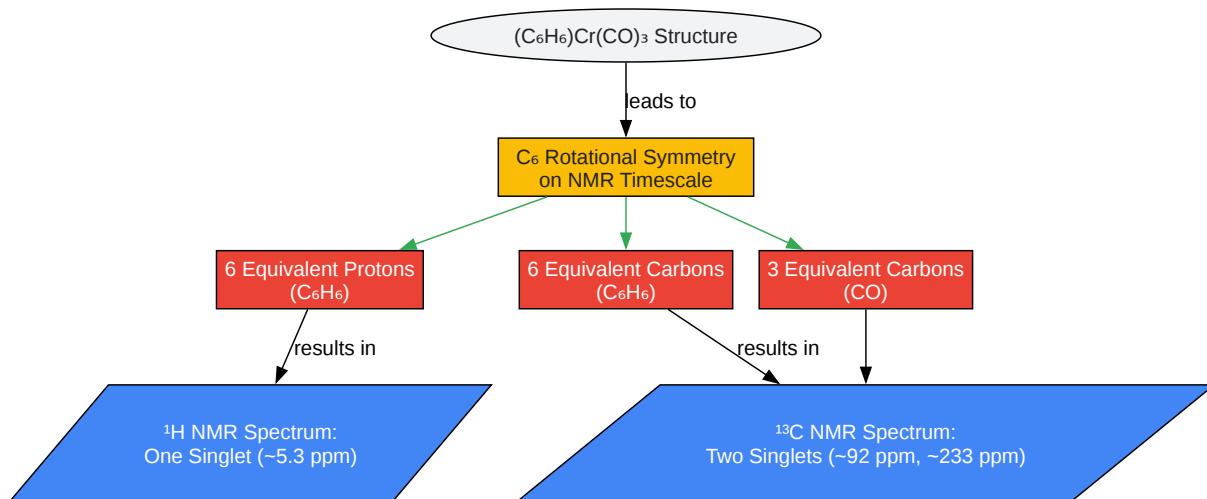
Carbons	Chemical Shift (δ) / ppm	Note
C_6H_6	~90-95	All 6 carbons are equivalent. Shifted upfield from free benzene.
CO	~230-235	All 3 carbonyl carbons are equivalent. Located in the typical metal-carbonyl region.

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the NMR characterization and the structural relationships leading to the observed spectra.

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Caption: Experimental workflow for NMR characterization.



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Caption: Structural relationships and resulting NMR signals.

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